molecular formula C16H17NO4 B2678764 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid CAS No. 2408963-08-4

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid

Cat. No.: B2678764
CAS No.: 2408963-08-4
M. Wt: 287.315
InChI Key: YKXGQEZAHFKLQV-UHFFFAOYSA-N
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Description

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid is a specialized naphthalene-derived organic compound of significant interest in research and development, particularly in the field of medicinal chemistry. It features both a carboxylic acid functional group and a tert-butoxycarbonyl (BOC)-protected amine on the naphthalene ring system, making it a versatile bifunctional building block. Its primary research application is as a key synthetic intermediate in the construction of more complex molecules. Researchers utilize this compound in the synthesis of potential pharmacologically active agents, where the naphthalene moiety can serve as a core scaffold. The BOC protecting group allows for selective manipulation of the carboxylic acid site and can be cleanly removed under mild acidic conditions to reveal the free amine for further derivatization . This compound is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-5-6-10-11(13)7-4-8-12(10)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGQEZAHFKLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-carboxylic acid.

    Reduction: The nitro group is reduced to an amino group, yielding 5-aminonaphthalene-1-carboxylic acid.

    Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield naphthalene-1,5-dicarboxylic acid.

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

The compound shares structural motifs with two classes of molecules:

  • Naphthalene derivatives (e.g., naphthalene, 1-methylnaphthalene, 2-methylnaphthalene): These lack the Boc-protected amino and carboxylic acid substituents but provide a baseline for aromatic reactivity and toxicity.
  • Boc-protected amino acids (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid): These share the Boc-amine group but differ in backbone structure (pentanoic acid vs. naphthalene).

Key Comparative Data

Property 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic Acid Naphthalene 1-Methylnaphthalene 5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Core Structure Naphthalene ring Naphthalene Naphthalene Pentanoic acid
Functional Groups Carboxylic acid, Boc-amine None Methyl group Hydroxy, Boc-amine, carboxylic acid
Molecular Weight (g/mol) Not reported 128.17 142.20 233.26
Hazards Unknown Flammable, irritant Similar to naphthalene Unclassified hazards; requires PPE
Stability Unknown Stable under standard conditions Stable Avoid strong oxidizers

Toxicological and Environmental Profiles

  • Naphthalene Derivatives : Naphthalene and its methyl analogs exhibit systemic effects, including hepatic, renal, and respiratory toxicity in mammals . Inhalation or dermal exposure risks are well-documented.
  • Boc-Protected Pentanoic Acid: Limited toxicological data are available, but its SDS emphasizes precautions against inhalation, skin contact, and combustion byproducts (e.g., NOx, CO) .

Research Findings and Limitations

Handling and Stability

  • The Boc group in both compounds confers moderate stability but requires avoidance of strong oxidizers .

Gaps in Knowledge

  • No direct data exist for this compound’s reactivity, toxicity, or environmental persistence.
  • The ecological impact of its decomposition products (e.g., NOx, CO2) remains unstudied but parallels those of the pentanoic acid analog .

Biological Activity

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid, a naphthalene-based compound, has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_3

This structure indicates the presence of a naphthalene ring substituted with a carboxylic acid and an amide functional group.

Enzyme Inhibition

Recent studies have indicated that naphthalene derivatives exhibit significant enzyme inhibitory properties. For instance, similar compounds have been evaluated for their ability to inhibit lactate dehydrogenase (LDH), an enzyme critical in metabolic processes:

  • Inhibition Mechanism : The compound acts as a competitive inhibitor of LDH, which is crucial in various diseases, including cancer and metabolic disorders. The inhibition constant (KiK_i) values for related naphthalene compounds have been reported in the range of 0.7 µM to 15.3 µM against different LDH isoforms .
CompoundKiK_i (µM)IC50 (µM)Selectivity Index
Gossypol0.715.3Moderate
DBHCA1.984.83High
DHNA0.6785.65Very High

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in vitro using various cell lines:

  • Cell Lines Tested : Commonly used cell lines include Vero cells and cancer cell lines.
  • Results : The compound demonstrated selective cytotoxicity with a selectivity index (SI) indicating lower toxicity towards healthy cells compared to cancer cells.

Case Study 1: Inhibition of BmLDH

In a study focused on Babesia microti, a parasite causing human babesiosis, naphthalene derivatives were tested for their ability to inhibit BmLDH:

  • Findings : The compound displayed an IC50 value of approximately 85 µM against BmLDH, indicating moderate efficacy as an inhibitor.
  • Significance : This suggests potential therapeutic applications in treating infections caused by Babesia species.

Case Study 2: Anticancer Properties

Another study investigated the anticancer properties of naphthalene derivatives:

  • Methodology : Various concentrations of the compound were tested against breast cancer cell lines.
  • Results : The compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics.

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